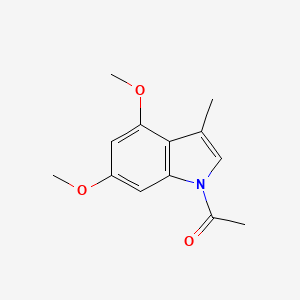
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve acid-catalyzed reactions with ketones, leading to the formation of the desired indole derivative .
Análisis De Reacciones Químicas
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like nitric acid, leading to the formation of oxidized products.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- has numerous applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .
Comparación Con Compuestos Similares
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its diverse biological activities and used in the synthesis of various heterocyclic compounds.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are designed for their inhibitory effect on tubulin polymerization.
The uniqueness of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
827024-88-4 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1-(4,6-dimethoxy-3-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO3/c1-8-7-14(9(2)15)11-5-10(16-3)6-12(17-4)13(8)11/h5-7H,1-4H3 |
Clave InChI |
QGJQESCQIYOBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


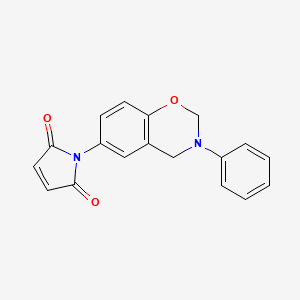
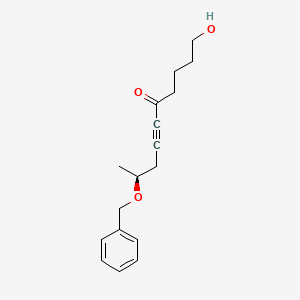


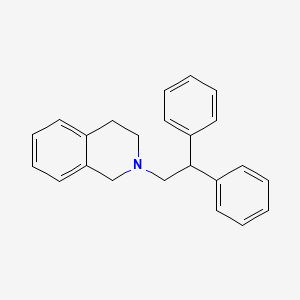
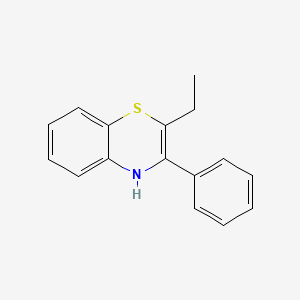
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
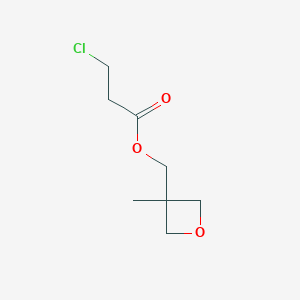
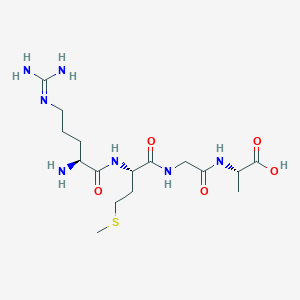
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
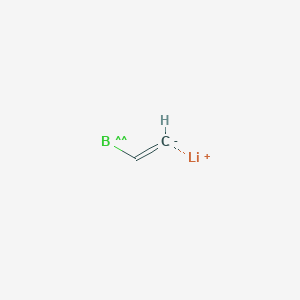
methanone](/img/structure/B14217294.png)

![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
